![molecular formula C13H12ClNOS2 B4543148 4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4543148.png)
4-(3-chlorobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Description
Synthesis Analysis
Thiazolidinones are synthesized through various methods, including the Knoevenagel condensation of 2,4-thiazolidinedione or rhodanine with aromatic aldehydes in the presence of tetrabutylammonium hydroxide/H2O-EtOH, which affords corresponding products in high yields. Additionally, the one-pot, simple, and facile synthesis of derivatives through novel three-component reactions, including reactions of 2-chlorobenzothiazole, benzyl bromides, and phenols under reflux and catalyst-free conditions, is noteworthy for its efficiency and excellent yields (Khazaei et al., 2014); (Nassiri, 2023).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis along with computational studies have been utilized to characterize thiazolidinone derivatives. X-ray single crystal diffraction, NMR spectra, and theoretical investigations using HF and DFT levels of theory have been applied to understand the geometric parameters, which are in good agreement with X-ray diffraction data. The molecule exhibits non-planar structures with intramolecular contacts such as C-H···O, C-H···S, and C-H···Cl, indicating complex molecular interactions (Khelloul et al., 2016).
Chemical Reactions and Properties
The reactivity of thiazolidinone derivatives towards different chemical reagents highlights their versatile chemical properties. For instance, reactions with primary and secondary amines have facilitated the fast and convenient synthesis of 1,2,5-thiadiazoles, 2-iminothioacetamides, and 2-oxoacetamides, demonstrating the compound’s significant synthetic utility (Konstantinova et al., 2010).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined through spectroscopic methods and quantum chemical calculations, which provide insights into the compound’s behavior under different conditions.
Chemical Properties Analysis
Quantum chemical analyses, including FT-IR, FT-Raman spectroscopy, and molecular docking studies, have been employed to investigate the vibrational wavenumbers, intensities of vibrational bands, and optimized geometrical parameters of thiazolidinone derivatives. Such studies reveal the stability of the molecule arising from hyperconjugative interactions and charge delocalization, offering a comprehensive understanding of the molecule’s chemical reactivity and selectivity (Venil et al., 2021).
properties
IUPAC Name |
(4Z)-4-[(3-chlorophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-2-6-17-13-15-11(12(16)18-13)8-9-4-3-5-10(14)7-9/h3-5,7-8H,2,6H2,1H3/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJFRPXWYVMECV-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=CC(=CC=C2)Cl)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=CC(=CC=C2)Cl)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-chlorophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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